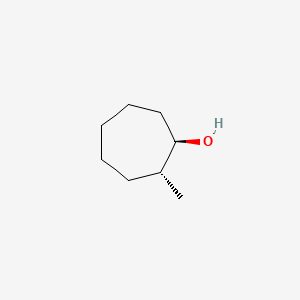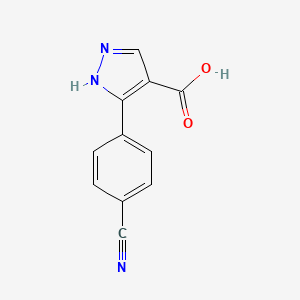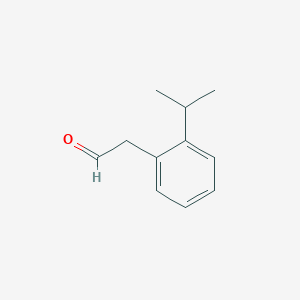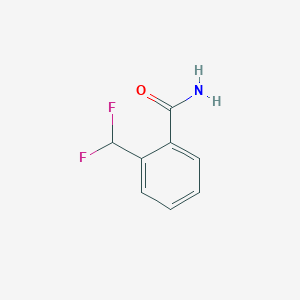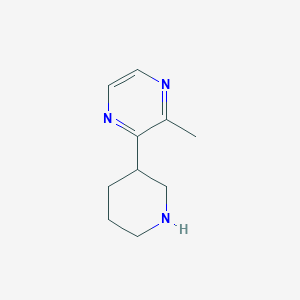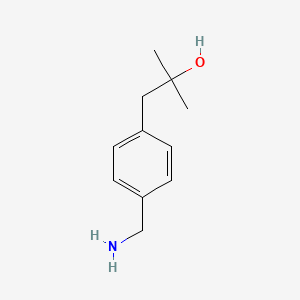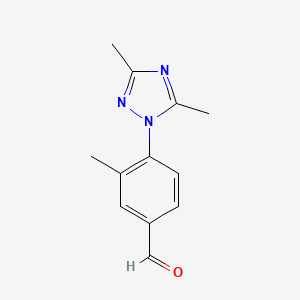
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with two methyl groups and a benzaldehyde moiety.
Métodos De Preparación
The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 3-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their function.
Comparación Con Compuestos Similares
Similar compounds to 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde include:
3,5-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative without the benzaldehyde moiety.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: A triazole derivative with an ethanol group instead of a benzaldehyde group.
(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid: A triazole derivative with an acetic acid group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-8-6-11(7-16)4-5-12(8)15-10(3)13-9(2)14-15/h4-7H,1-3H3 |
Clave InChI |
PRHXJTUNWIKPMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)N2C(=NC(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



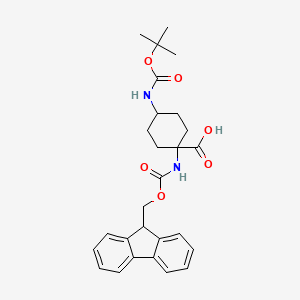
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
